molecular formula C13H17N5O4S B12396889 8-Allylthioadenosine

8-Allylthioadenosine

Cat. No.: B12396889
M. Wt: 339.37 g/mol
InChI Key: ZATIFJKJPWWYAJ-WURNFRPNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Allylthioadenosine is a nucleoside derivative, specifically an 8-modified purine nucleoside with a thio group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Allylthioadenosine typically involves the modification of adenosineThis can be achieved through nucleophilic substitution reactions where adenosine is treated with allylthiol in the presence of a suitable base .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 8-Allylthioadenosine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various nucleoside derivatives .

Scientific Research Applications

8-Allylthioadenosine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Allylthioadenosine involves its interaction with adenosine receptors. As an adenosine analog, it can bind to these receptors and modulate various physiological processes. This includes acting as a smooth muscle vasodilator and inhibiting cancer progression by interfering with cellular signaling pathways .

Comparison with Similar Compounds

  • Adenosine phosphate
  • Acadesine
  • Clofarabine
  • Fludarabine phosphate
  • Vidarabine

Comparison: 8-Allylthioadenosine is unique due to the presence of the allylthio group at the 8-position, which imparts distinct chemical and biological properties. Unlike other adenosine analogs, it has shown specific potential in inhibiting cancer progression and acting as a vasodilator .

Properties

Molecular Formula

C13H17N5O4S

Molecular Weight

339.37 g/mol

IUPAC Name

(2R,3S,5R)-2-(6-amino-8-prop-2-enylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C13H17N5O4S/c1-2-3-23-13-17-7-10(14)15-5-16-11(7)18(13)12-9(21)8(20)6(4-19)22-12/h2,5-6,8-9,12,19-21H,1,3-4H2,(H2,14,15,16)/t6-,8?,9+,12-/m1/s1

InChI Key

ZATIFJKJPWWYAJ-WURNFRPNSA-N

Isomeric SMILES

C=CCSC1=NC2=C(N=CN=C2N1[C@H]3[C@H](C([C@H](O3)CO)O)O)N

Canonical SMILES

C=CCSC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N

Origin of Product

United States

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